molecular formula C18H13ClN4O4 B2498152 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 941998-06-7

4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2498152
CAS No.: 941998-06-7
M. Wt: 384.78
InChI Key: BSFZUYGJKMDZRY-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated benzamide group, a nitro group, and a pyridazinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the benzene ring.

    Amidation: Formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.

    Pyridazinone Formation: Cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and pyridazinone groups are likely involved in these interactions, potentially through hydrogen bonding, hydrophobic interactions, or covalent modification of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-nitrobenzamide
  • 2-(4-chlorophenoxy)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide

Uniqueness

4-chloro-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4/c1-22-17(24)9-8-15(21-22)11-2-5-13(6-3-11)20-18(25)12-4-7-14(19)16(10-12)23(26)27/h2-10H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFZUYGJKMDZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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